molecular formula C13H9BrClN3O2 B5961338 N'-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B5961338
M. Wt: 354.58 g/mol
InChI Key: ZAVPGVOXTOFXOW-REZTVBANSA-N
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Description

N’-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond Hydrazones are a subclass of Schiff bases that contain a hydrazone functional group (-NHN=CH-)

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents and conditions for these reactions include ethanol as a solvent and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N’-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. The compound can chelate metal ions, interfering with redox metabolism and generating reactive oxygen species. This leads to oxidative stress and apoptosis in cancer cells. Additionally, the compound can inhibit kinases and disrupt mitochondrial membrane potential, further contributing to its antiproliferative effects .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVPGVOXTOFXOW-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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